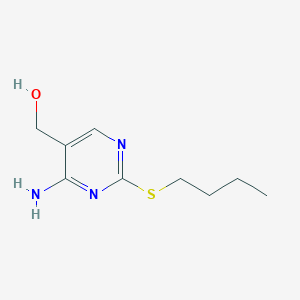
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C9H15N3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4-amino-2-chloropyrimidine with butylthiol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (4-Amino-2-(butylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
- (4-Amino-2-(ethylthio)pyrimidin-5-yl)methanol
- (4-Amino-2-(propylthio)pyrimidin-5-yl)methanol
Uniqueness
(4-Amino-2-(butylthio)pyrimidin-5-yl)methanol is unique due to its butylthio group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
62671-92-5 |
|---|---|
Molekularformel |
C9H15N3OS |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
(4-amino-2-butylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C9H15N3OS/c1-2-3-4-14-9-11-5-7(6-13)8(10)12-9/h5,13H,2-4,6H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
IUFJGPRZFZPXRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC=C(C(=N1)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)


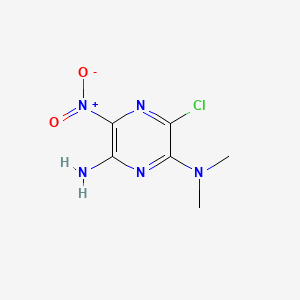

![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
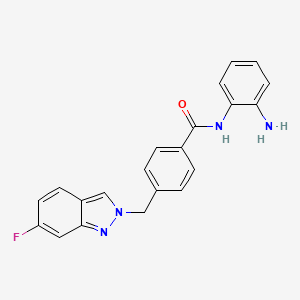
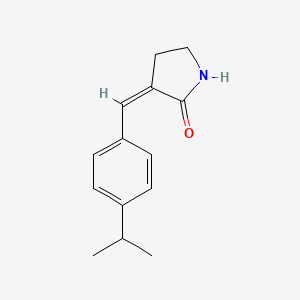
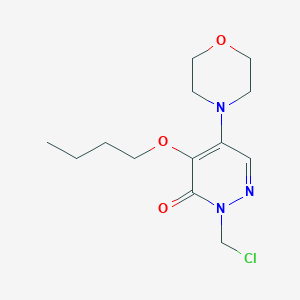
![(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B12924174.png)
